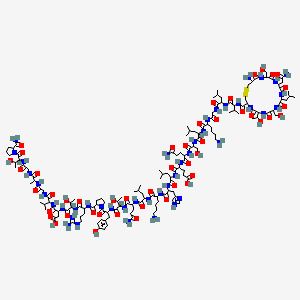
Elcatonin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elcatonin acetate is a synthetic derivative of calcitonin, a hormone known for its role in calcium and bone metabolism. It is primarily used as an anti-parathyroid agent and is derived from eel calcitonin by modifying the disulfide bond into a more stable carbon-nitrogen bond. This modification enhances its stability and efficacy in inhibiting bone resorption and lowering blood calcium levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Elcatonin acetate is synthesized by transforming eel calcitonin. The process involves the conversion of the disulfide bond into a stable carbon-nitrogen bond. This transformation is achieved through a series of peptide synthesis steps, where specific amino acids are sequentially added to form the desired peptide chain. The reaction conditions typically involve controlled pH, temperature, and the use of protective groups to ensure the correct formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and precise assembly of the peptide chain. The process includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of amino acids: using coupling reagents.
Cleavage of the peptide: from the resin.
Purification: of the final product using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: Elcatonin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents in peptide synthesis.
Major Products:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Restored methionine residues.
Substitution Products: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Elcatonin acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in calcium and bone metabolism, as well as its effects on osteoclast activity.
Medicine: Used in the treatment of osteoporosis and other bone-related disorders.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
Elcatonin acetate exerts its effects by binding to the calcitonin receptor, which is primarily found in osteoclasts. This binding enhances the production of vitamin D-producing enzymes, leading to greater calcium retention and enhanced bone density. The inhibition of osteoclast activity reduces bone resorption and lowers blood calcium levels .
Vergleich Mit ähnlichen Verbindungen
Elcatonin acetate is unique compared to other calcitonin derivatives due to its enhanced stability and efficacy. Similar compounds include:
Salmon Calcitonin: Another calcitonin derivative used in the treatment of osteoporosis.
Human Calcitonin: The naturally occurring form of calcitonin in humans, with a shorter half-life and lower potency compared to this compound.
Synthetic Calcitonin Analogues: Various synthetic analogues have been developed to improve stability and efficacy, each with unique modifications to the amino acid sequence.
This compound stands out due to its specific modifications that enhance its stability and therapeutic potential, making it a valuable compound in both research and clinical settings.
Eigenschaften
Molekularformel |
C146H241N43O47S2 |
|---|---|
Molekulargewicht |
3414.9 g/mol |
IUPAC-Name |
4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157) |
InChI-Schlüssel |
JDJALSWDQPEHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
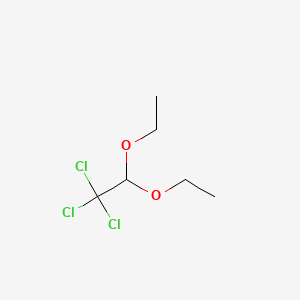

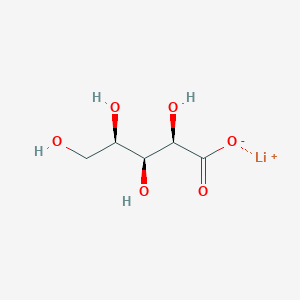
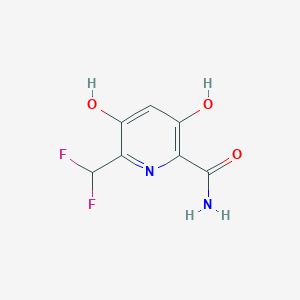
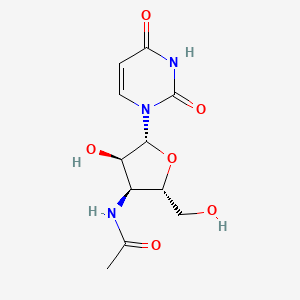

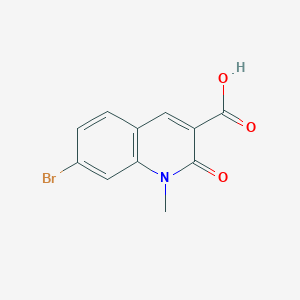

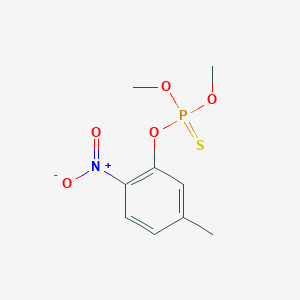
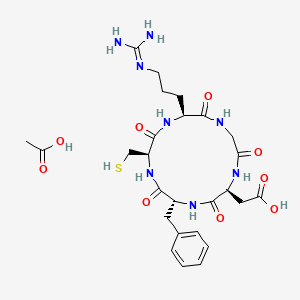

![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
